Desmethyl Tiagabine Hydrochloride
Description
Desmethyl Tiagabine Hydrochloride is a derivative of Tiagabine Hydrochloride, a selective gamma-aminobutyric acid (GABA) reuptake inhibitor used clinically as an anticonvulsant. Structurally, it differs from Tiagabine Hydrochloride by the absence of a methyl group (-CH₃) on the parent molecule, resulting in altered pharmacokinetic and pharmacodynamic properties . The compound is primarily utilized as a reference standard in analytical chemistry to assess the purity and stability of Tiagabine Hydrochloride formulations, as highlighted by its inclusion in pharmacopeial monographs and research catalogs . Its CAS registry number is 148407-68-2, and it is classified under therapeutic metabolites and impurity standards .
Properties
Molecular Formula |
C19H24ClNO2S2 |
|---|---|
Molecular Weight |
398.0 g/mol |
IUPAC Name |
(3R)-1-[(Z)-4-(3-methylthiophen-2-yl)-4-thiophen-2-ylbut-3-enyl]piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H23NO2S2.ClH/c1-14-8-12-24-18(14)16(17-7-4-11-23-17)6-3-10-20-9-2-5-15(13-20)19(21)22;/h4,6-8,11-12,15H,2-3,5,9-10,13H2,1H3,(H,21,22);1H/b16-6-;/t15-;/m1./s1 |
InChI Key |
XROYBEWJMMPOJM-FDSSRHITSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C(=C\CCN2CCC[C@H](C2)C(=O)O)/C3=CC=CS3.Cl |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=CC=CS3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
The preparation of Desmethyl Tiagabine Hydrochloride can be understood through the synthesis of Tiagabine intermediates, particularly focusing on the N-alkylated dithiophene derivatives and their subsequent transformations:
Step 1: Formation of Dithiophene Grignard Reagent
- Starting from 2-bromo-3-methylthiophene, a Grignard reagent is prepared in anhydrous tetrahydrofuran (THF) by reaction with magnesium chips.
- This Grignard reagent is reacted with 4-bromo-butyric acid ethyl ester under controlled temperature (below 10 °C) and reflux conditions to form 2,2-bis(3-methyl-2-thienyl)tetrahydrofuran intermediates.
Step 2: Halogenation and Ring Opening
- The intermediate is treated with a saturated hydrobromic acid solution (48% HBr) at 80 °C for 6 hours to yield 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butylene, a key alkylating agent.
Step 3: N-Alkylation of Piperidine Derivative
- The alkylating agent is reacted with (R)-ethyl nipecotate in acetone, with anhydrous potassium carbonate as base and potassium iodide as catalyst, stirred at room temperature for over 72 hours.
- This yields the ethyl ester of Tiagabine (tiagabine ethyl ester).
Step 4: Hydrolysis and Acidification
- The ethyl ester is hydrolyzed under basic conditions (NaOH) in ethanol with nitrogen atmosphere at room temperature for about 4 hours.
- After removal of ethanol, the residue is acidified with 6 M hydrochloric acid at low temperature (below 20 °C) to precipitate Tiagabine Hydrochloride.
Step 5: Purification and Anhydrous Form Preparation
- Crude Tiagabine Hydrochloride is recrystallized from 95% ethanol at 70 °C, followed by cooling and vacuum drying at 100-110 °C to remove residual solvents and obtain anhydrous Tiagabine Hydrochloride.
These steps, when adapted to the desmethyl analogue (where the methyl groups on thiophene rings are absent), provide a robust framework for preparing this compound.
Detailed Experimental Conditions and Reagents
| Step | Reaction | Reagents & Conditions | Product & Yield | Notes |
|---|---|---|---|---|
| 1 | Grignard formation and coupling | 2-bromo-3-methylthiophene + Mg in anhydrous THF; reflux 2-4 h; add 4-bromo-butyric acid ethyl ester; control temp <10 °C | 2,2-bis(3-methyl-2-thienyl)tetrahydrofuran; 91.1% yield | Controlled low temperature critical to avoid side reactions |
| 2 | Halogenation/opening | Saturated HBr (48%), 80 °C, 6 h | 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butylene; 87.5% yield | Efficient ring opening and bromination |
| 3 | N-alkylation | (R)-ethyl nipecotate + compound 4 + K2CO3 + KI in acetone; room temp, 72 h | Tiagabine ethyl ester; 74.3% yield | Potassium iodide catalyzes alkylation |
| 4 | Hydrolysis & acidification | NaOH (12N), ethanol, N2 atmosphere, room temp, 4 h; acidify with 6M HCl at <20 °C | Tiagabine Hydrochloride crude; 92% yield | Nitrogen atmosphere prevents oxidation |
| 5 | Purification | Recrystallization from 95% ethanol at 70 °C, vacuum drying at 100-110 °C | Anhydrous Tiagabine Hydrochloride; purity >99% | Vacuum drying removes residual solvents |
Key Considerations in Preparation
- Temperature control during Grignard formation and halogenation steps is crucial to prevent decomposition or side reactions.
- Use of anhydrous solvents such as THF and acetone ensures high reactivity and product purity.
- Catalysts like potassium iodide enhance reaction rates in alkylation.
- Nitrogen atmosphere during hydrolysis prevents oxidation of sensitive thiophene moieties.
- Recrystallization and vacuum drying are essential for obtaining anhydrous, pharmaceutical-grade product with minimal residual solvents.
Summary Table: Preparation Methods for this compound (Adapted from Tiagabine Hydrochloride Synthesis)
| Preparation Stage | Key Reagents | Conditions | Product Form | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard formation and coupling | 2-bromo-thiophene (desmethyl variant), Mg, THF | Reflux 2-4 h, temp <10 °C | Dithiophene tetrahydrofuran intermediate | ~90 | Anhydrous conditions essential |
| Halogenation/opening | Saturated HBr | 80 °C, 6 h | 4-bromo-dithiophene butylene | ~85-90 | Controlled acid concentration |
| N-alkylation | Piperidine derivative, K2CO3, KI, acetone | Room temp, 72 h | Tiagabine ethyl ester analogue | ~70-75 | Catalyst improves yield |
| Hydrolysis & acidification | NaOH, ethanol, HCl | Room temp, N2 atmosphere, acidify at <20 °C | This compound crude | ~90 | Prevent oxidation |
| Purification & drying | Ethanol recrystallization, vacuum drying | 70 °C recrystallization, 100-110 °C drying | Anhydrous product | >99 purity | Removes solvents, stabilizes product |
Chemical Reactions Analysis
Types of Reactions: Desmethyl Tiagabine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Desmethyl Tiagabine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on GABAergic neurotransmission and potential neuroprotective properties.
Medicine: Investigated for its anticonvulsant properties and potential use in treating other neurological disorders.
Mechanism of Action
Desmethyl Tiagabine Hydrochloride exerts its effects by inhibiting the reuptake of GABA into presynaptic neurons. This action increases the availability of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. The compound binds to recognition sites associated with the GABA uptake carrier, blocking GABA uptake and allowing more GABA to bind to postsynaptic receptors .
Comparison with Similar Compounds
Tiagabine Hydrochloride (Parent Compound)
Deuterated Tiagabine Hydrochloride ([²H₅]-Tiagabine Hydrochloride)
- Role : Isotopically labeled variant used in pharmacokinetic and metabolic studies.
- Key Difference : Incorporates deuterium atoms to track drug distribution and degradation pathways, aiding in mass spectrometry analyses .
Functional Analogs (Anticonvulsants with GABAergic Activity)
Vigabatrin
Carbamazepine
- Comparative Data : In transdermal delivery studies, Carbamazepine exhibited higher passive flux than Tiagabine Hydrochloride (6.74-fold increase for Tiagabine with microneedles vs. reduced efficacy for Carbamazepine under the same conditions) .
Pharmacokinetic and Formulation Comparisons
Research Findings and Regulatory Considerations
- Tiagabine Hydrochloride: USP-NF monographs specify stringent quality controls, including limits for isomers (e.g., (S)-(+) isomer) and impurities like Desmethyl Tiagabine .
- Desmethyl Tiagabine HCl : Listed in TRC catalogs as a high-purity reference material (TRC D294380), critical for validating analytical methods in drug development .
- Safety Profiles : Tiagabine’s adverse effects (e.g., dizziness, tremor) are attributed to GABA modulation, while structural analogs like Vigabatrin carry additional risks (e.g., vision loss) .
Q & A
Basic Research Questions
Q. What validated chromatographic methods are recommended for analyzing the purity of Desmethyl Tiagabine Hydrochloride?
- Methodology : Utilize reversed-phase HPLC with a C18 column and UV detection. Prepare standard and test solutions in methanol or acetonitrile, and optimize the mobile phase (e.g., phosphate buffer and organic modifier). Measure impurities using relative retention times and response factors, as outlined in pharmacopeial protocols . Adjust parameters like column temperature and flow rate to resolve peaks for the desmethyl derivative. For validation, follow ICH guidelines for linearity, precision, and accuracy.
Q. How can researchers synthesize this compound with high enantiomeric purity?
- Methodology : Start with the parent compound (Tiagabine Hydrochloride) and employ enzymatic or chemical demethylation under controlled conditions (e.g., pH 7–8, 37°C). Monitor reaction progress via TLC or HPLC. Purify the product using recrystallization or preparative chromatography, referencing protocols for amorphous Tiagabine Hydrochloride preparation . Characterize the final product via NMR, mass spectrometry, and chiral HPLC to confirm structural integrity and enantiomeric excess (>98%).
Q. What pharmacopeial standards apply to this compound quality control?
- Methodology : Follow USP-NF monographs for Tiagabine Hydrochloride, incorporating recent revisions. For example, use n-hexane (not generic hexane) in mobile phases for isomer separation . Perform infrared spectroscopy (KBr pellet method) and assay validation per USP Chapter ⟨1225⟩, ensuring compliance with updated formulae for calculating relative isomer content .
Advanced Research Questions
Q. How can researchers resolve discrepancies in neuroprotective efficacy reported for this compound across preclinical models?
- Methodology : Design comparative studies using standardized ischemia-reperfusion models (e.g., gerbil global ischemia). Administer the compound at varying timepoints (pre- vs. post-ischemia) and doses, as described in prior Tiagabine studies . Use EEG and biomarker analysis (e.g., glutamate/GABA levels) to correlate pharmacokinetics with efficacy. Address contradictions by controlling variables like animal strain, anesthesia, and temperature during experiments.
Q. What strategies are effective for quantifying trace (S)-isomer contamination in this compound batches?
- Methodology : Implement chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of n-hexane:ethanol:diethylamine (90:10:0.1). Calibrate using spiked samples and validate limit of detection (LOD) ≤0.1%. Cross-validate with circular dichroism or polarimetry to confirm enantiomeric ratios .
Q. How can isotopic labeling (e.g., [²H₅]) be applied to study the metabolic fate of this compound?
- Methodology : Synthesize deuterated analogs via reductive deuteration of precursor intermediates. Administer the labeled compound in vitro (hepatocyte models) or in vivo (rodents), and analyze metabolites using LC-MS/MS. Compare metabolic pathways (e.g., glucuronidation, oxidation) to the parent drug, leveraging isotopic patterns to distinguish endogenous compounds from metabolites .
Methodological Notes
- Data Contradiction Analysis : For conflicting results (e.g., variable efficacy in ischemia models), conduct meta-analyses of raw data from published studies, adjusting for methodological heterogeneity (e.g., dosing schedules, endpoint measurements). Use statistical tools like mixed-effects models to identify confounding factors .
- Experimental Design : Prioritize orthogonal analytical techniques (e.g., HPLC + NMR) for structural confirmation. For in vivo studies, include positive controls (e.g., Tiagabine Hydrochloride) and sham groups to isolate compound-specific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
